2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
Overview
Description
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a heterocyclic compound with the molecular formula C6H5N3O2S2. It is known for its unique structure, which combines a thiazole ring fused with a pyrimidine ring.
Mechanism of Action
Mode of Action
Thiazolopyrimidine derivatives have been shown to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Thiazolopyrimidine derivatives have been known to influence several pathways related to their targets, leading to various downstream effects .
Result of Action
Thiazolopyrimidine derivatives have been associated with antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic activities .
Biochemical Analysis
Biochemical Properties
Thiazolopyrimidine derivatives, a class of compounds to which 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol belongs, have been known for their diverse pharmacological activities . They have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like morpholine or thiols are used in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrimidine derivatives.
Substitution: Various substituted thiazolo[4,5-d]pyrimidine derivatives.
Scientific Research Applications
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives: These compounds have a different fusion pattern of the thiazole and pyrimidine rings, resulting in distinct chemical and biological properties.
Uniqueness
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCEYFBMGKJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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